molecular formula C16H16OSe B14616731 1-Butanone, 1-phenyl-2-(phenylseleno)- CAS No. 57204-89-4

1-Butanone, 1-phenyl-2-(phenylseleno)-

Cat. No.: B14616731
CAS No.: 57204-89-4
M. Wt: 303.3 g/mol
InChI Key: HDWQRZXIBDFZFE-UHFFFAOYSA-N
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Description

1-Butanone, 1-phenyl-2-(phenylseleno)- is an organic compound with a unique structure that includes a butanone backbone, a phenyl group, and a phenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- typically involves the reaction of 1-phenyl-2-butanone with phenylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of a selenoether intermediate, which is then oxidized to yield the final product.

Industrial Production Methods

While specific industrial production methods for 1-Butanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylseleno group.

    Substitution: The phenylseleno group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, such as thiols or amines, can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: 1-Phenyl-2-butanone.

    Substitution: Compounds with different functional groups replacing the phenylseleno group.

Scientific Research Applications

1-Butanone, 1-phenyl-2-(phenylseleno)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-phenyl-2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, which may influence cellular oxidative stress levels. The compound’s effects are mediated through pathways involving selenium metabolism and its incorporation into selenoproteins.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-butanone: Lacks the phenylseleno group, making it less reactive in certain redox reactions.

    1-Butanone, 1-phenyl-2-(methylseleno)-: Contains a methylseleno group instead of a phenylseleno group, which may alter its reactivity and biological activity.

Uniqueness

1-Butanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties

Properties

CAS No.

57204-89-4

Molecular Formula

C16H16OSe

Molecular Weight

303.3 g/mol

IUPAC Name

1-phenyl-2-phenylselanylbutan-1-one

InChI

InChI=1S/C16H16OSe/c1-2-15(18-14-11-7-4-8-12-14)16(17)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3

InChI Key

HDWQRZXIBDFZFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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